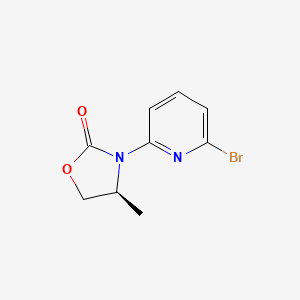
3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both fluorine and pyrazole moieties in its structure contributes to its distinct reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with 3-fluoropyrazole under specific conditions. One common method includes:
Starting Materials: Isonicotinic acid hydrazide and 3-fluoropyrazole.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.
Catalysts and Reagents: Catalysts like acetic acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-N-(1h-pyrazol-4-yl)benzenesulfonamide
- 4-Fluoro-2-(1h-pyrazol-3-yl)phenol
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1h-pyrazole
Uniqueness
3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide stands out due to its unique combination of fluorine and pyrazole moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H7FN4O |
|---|---|
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
3-fluoro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7FN4O/c10-8-5-11-2-1-7(8)9(15)14-6-3-12-13-4-6/h1-5H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZRFRNWUTUALJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)NC2=CNN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


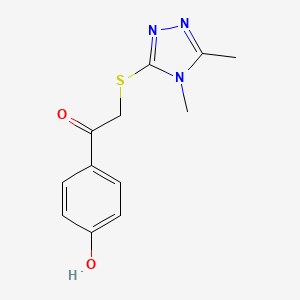

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
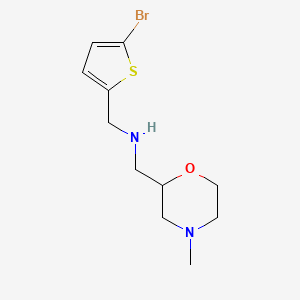




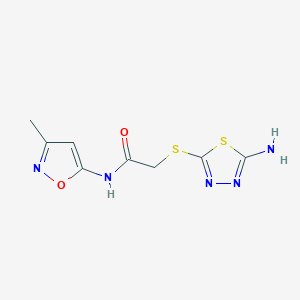
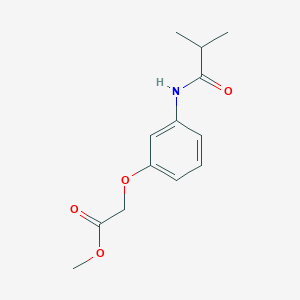
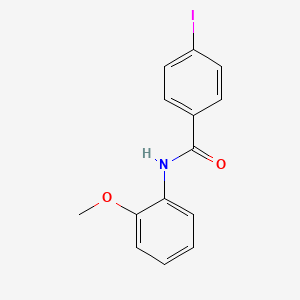
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)
